N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BSJ-04-122 is a covalent inhibitor that targets mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7. These kinases are involved in the phosphorylation of c-Jun N-terminal kinases, which play a crucial role in the mitogen-activated protein kinase signaling pathway. This pathway regulates various cellular processes, including growth, differentiation, and apoptosis. BSJ-04-122 has shown potential in cancer research due to its ability to inhibit the phosphorylation of c-Jun N-terminal kinases and its antiproliferative effects on cancer cells .
Preparation Methods
The synthetic route for BSJ-04-122 involves the reaction of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine with 2-bromo-N-(2-((5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acrylamide. The reaction conditions typically include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
For industrial production, the compound can be synthesized using similar reaction conditions but scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
BSJ-04-122 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: BSJ-04-122 can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BSJ-04-122 has a wide range of scientific research applications, including:
Chemistry: It is used as a probe to study the mitogen-activated protein kinase signaling pathway and to investigate the role of mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7 in various cellular processes.
Biology: The compound is employed in cellular studies to understand its effects on cell growth, differentiation, and apoptosis. It is particularly useful in studying cancer cell lines and their response to mitogen-activated protein kinase inhibition.
Medicine: BSJ-04-122 has shown potential in cancer research due to its antiproliferative effects on cancer cells. It is being investigated as a potential therapeutic agent for various types of cancer, including triple-negative breast cancer.
Industry: The compound can be used in the development of new drugs targeting the mitogen-activated protein kinase signaling pathway. .
Mechanism of Action
BSJ-04-122 exerts its effects by covalently binding to a conserved cysteine residue located before the DFG motif in mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7. This binding inhibits the phosphorylation of c-Jun N-terminal kinases, thereby blocking the downstream signaling pathway. The inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
BSJ-04-122 is unique in its ability to selectively inhibit both mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7. Similar compounds include:
JNK-IN-8: A selective inhibitor of c-Jun N-terminal kinases that enhances the antiproliferative effects of BSJ-04-122 when used in combination.
SP600125: Another inhibitor of c-Jun N-terminal kinases, but with a different mechanism of action and lower selectivity compared to BSJ-04-122.
SM1-71: A promiscuous covalent kinase inhibitor that targets multiple kinases, including mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7, but with less specificity than BSJ-04-122 .
BSJ-04-122 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C15H12ClN5O |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H12ClN5O/c1-2-12(22)20-10-5-3-4-6-11(10)21-15-13-9(16)7-17-14(13)18-8-19-15/h2-8H,1H2,(H,20,22)(H2,17,18,19,21) |
InChI Key |
LWXOPXNDPRPGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1NC2=NC=NC3=C2C(=CN3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.